molecular formula C11H24O5 B13783283 2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- CAS No. 66271-91-8

2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl-

Cat. No.: B13783283
CAS No.: 66271-91-8
M. Wt: 236.31 g/mol
InChI Key: SYIGFFSZORSQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- is a useful research compound. Its molecular formula is C11H24O5 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,5,8,11-Tetraoxatridecan-13-ol, commonly referred to by its CAS number 23783-42-8, is a polyether compound that has garnered attention for its diverse biological activities and potential applications in various fields including biomedicine and materials science. This article delves into its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.

The molecular formula of 2,5,8,11-Tetraoxatridecan-13-ol is C9_9H20_{20}O5_5, with a molar mass of approximately 208.25 g/mol. Its physical properties include:

  • Density : 1.04 g/cm³
  • Boiling Point : 285.4°C
  • Water Solubility : Highly soluble in water
  • Flash Point : 126.4°C

The compound is characterized by a clear to slightly yellow liquid appearance and possesses a predicted pKa of 14.36 .

Corrosion Inhibition

One notable application of 2,5,8,11-Tetraoxatridecan-13-ol is as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions helps prevent oxidation and degradation of metallic surfaces .

Biocompatibility and Drug Delivery

The compound's high water solubility makes it an attractive candidate for drug delivery systems. Polyether compounds are often utilized in the development of dendrimers and other nanocarriers due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Dendritic Drug Delivery Systems

In a study exploring dendritic systems for drug delivery, tetraoxatridecan derivatives were evaluated for their ability to enhance the solubility and bioavailability of hydrophobic drugs. The results indicated that these compounds could significantly improve the pharmacokinetic profiles of encapsulated drugs in vivo .

Case Study 2: Antimicrobial Peptides

A review highlighted the potential of antimicrobial peptides derived from similar polyether structures in combating bacterial infections. Although specific data on tetraoxatridecan derivatives were not detailed, the findings suggest that further exploration could yield promising results in developing new antimicrobial agents .

Data Table: Comparison of Biological Activities

Property/ActivityDescriptionReference
Corrosion InhibitionEffective metal protection through complex formation
Antimicrobial ActivityPotential disruption of bacterial membranes
Drug Delivery EfficacyEnhanced solubility and bioavailability for drugs

Scientific Research Applications

Surfactant and Emulsifier

2,5,8,11-Tetraoxatridecan-13-ol functions as a surfactant and emulsifier. Its ability to reduce surface tension between immiscible substances enhances the mixing of lipid membranes and proteins. This property is crucial in formulations requiring stable emulsions, such as pharmaceuticals and cosmetics.

Cellular Effects

The compound alters cell membrane dynamics by impacting permeability and fluidity. This can influence:

  • Cell Signaling : Modifying the activity of membrane-bound receptors and enzymes.
  • Enzyme Activity : Binding to biomolecules can change their conformation and activity, affecting metabolic pathways .

Molecular Mechanisms

The compound's interactions at the molecular level involve:

  • Binding to specific biomolecules (proteins and lipids), leading to conformational changes.
  • Modulating various cellular processes through its effects on membrane dynamics.

Drug Delivery Systems

In a study focusing on drug solubility enhancement, 2,5,8,11-Tetraoxatridecan-13-ol was shown to improve the bioavailability of co-administered drugs by altering their solubility profiles in biological systems. This application is particularly relevant in developing oral formulations where drug absorption is critical.

Biochemical Research

Research has demonstrated that this compound can stabilize enzyme reactions by maintaining optimal conditions for enzymatic activity. Its role as a stabilizer in biochemical assays has been highlighted in various studies that require precise control over reaction environments .

Potential in Materials Science

The surfactant properties of 2,5,8,11-Tetraoxatridecan-13-ol extend to materials science applications:

  • Nanoparticle Synthesis : It has been utilized in the synthesis of nanoparticles where controlled particle size and distribution are essential.
  • Coatings and Films : The compound's ability to form stable emulsions makes it suitable for creating coatings that require uniformity and durability .

Properties

CAS No.

66271-91-8

Molecular Formula

C11H24O5

Molecular Weight

236.31 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]propoxy]propan-1-ol

InChI

InChI=1S/C11H24O5/c1-10(8-12)16-9-11(2)15-7-6-14-5-4-13-3/h10-12H,4-9H2,1-3H3

InChI Key

SYIGFFSZORSQQE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(C)OCCOCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.